1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea
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Overview
Description
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and thiourea moieties. Common reagents used in these reactions include various amines, thiourea, and pyrimidine derivatives. The reaction conditions often involve refluxing in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylthiourea
- 1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea
- 4,6-dimethylpyrimidin-2-yl)-3-phenylthiourea
Uniqueness
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N6S2 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]-3-phenylthiourea |
InChI |
InChI=1S/C22H22N6S2/c1-14-11-15(2)24-22(23-14)30-13-20-27-18-12-17(9-10-19(18)28(20)3)26-21(29)25-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,25,26,29) |
InChI Key |
CUXJZKPPEAGTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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